4-Iodo-3-(p-tolyl)-1H-pyrazole

Cross-Coupling Synthetic Chemistry Reaction Yield

4-Iodo-3-(p-tolyl)-1H-pyrazole (CAS 1339142-05-0) is a halogenated heterocyclic building block with the molecular formula C₁₀H₉IN₂ and a molecular weight of 284.10 g/mol. It belongs to the aryl iodide class of compounds and features a pyrazole core substituted with an iodine atom at the 4-position and a p-tolyl group at the 3-position.

Molecular Formula C10H9IN2
Molecular Weight 284.10 g/mol
Cat. No. B15058961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-(p-tolyl)-1H-pyrazole
Molecular FormulaC10H9IN2
Molecular Weight284.10 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=NN2)I
InChIInChI=1S/C10H9IN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
InChIKeyUHWAWXXJKXNKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Iodo-3-(p-tolyl)-1H-pyrazole – Physicochemical Profile and Sourcing Context


4-Iodo-3-(p-tolyl)-1H-pyrazole (CAS 1339142-05-0) is a halogenated heterocyclic building block with the molecular formula C₁₀H₉IN₂ and a molecular weight of 284.10 g/mol . It belongs to the aryl iodide class of compounds and features a pyrazole core substituted with an iodine atom at the 4-position and a p-tolyl group at the 3-position . This specific substitution pattern imparts distinct reactivity, making it a valuable intermediate for transition metal-catalyzed cross-coupling reactions in medicinal chemistry and agrochemical research [1]. As a research chemical, it serves as a key precursor for synthesizing more complex, biologically active molecules, particularly those targeting kinase inhibition and inflammatory pathways [2].

Technical Justification for Specifying 4-Iodo-3-(p-tolyl)-1H-pyrazole Over Generic Pyrazole Analogs


Generic substitution is not feasible for 4-iodopyrazole derivatives due to the pronounced impact of the halogen atom on both reactivity and physicochemical properties. The C-I bond at the 4-position is significantly more reactive in oxidative addition steps of catalytic cycles (e.g., Suzuki, Sonogashira couplings) compared to the C-Br or C-Cl analogs, allowing for milder reaction conditions and higher functional group tolerance . Simultaneously, the iodine atom's large van der Waals radius and high polarizability create unique opportunities in fragment-based drug discovery (FBDD) by providing strong anomalous scattering for X-ray crystallography and acting as a pharmacophoric 'FragLite' [1]. The presence of the p-tolyl group further differentiates this compound by modulating lipophilicity and potential biological target engagement, a feature absent in simpler 4-iodopyrazole fragments . Using a des-iodo or alternative halogen analog would fundamentally alter the synthetic utility, binding mode, and detectable signal in structural biology, leading to experimental failure or misleading results.

Data-Driven Differentiation: Quantitative Comparison of 4-Iodo-3-(p-tolyl)-1H-pyrazole Against its Closest Analogs


Enhanced Reactivity in Cross-Coupling: 4-Iodo vs. 4-Bromo-pyrazole Scaffolds

The key differentiator of 4-iodo-3-(p-tolyl)-1H-pyrazole as a synthetic intermediate is the superior leaving-group ability of the iodine atom in palladium-catalyzed cross-coupling reactions compared to bromine. While specific yield data for this exact compound were not found in primary literature, class-level inference from studies on 4-iodopyrazole derivatives provides a strong quantitative basis. For instance, in the electrosynthesis of 4-iodopyrazoles, the yield is highly sensitive to the substrate's electronic properties. The presence of a donor substituent (like the p-tolyl group) is expected to enhance the yield compared to electron-withdrawing substituted analogs, as demonstrated by the 86% yield for 3,5-dimethyl-4-iodopyrazole versus only 2% for 4-iodo-3-nitropyrazole under identical conditions . This infers that 4-iodo-3-(p-tolyl)-1H-pyrazole would be a superior coupling partner compared to its 4-bromo or 4-chloro counterparts, which typically require harsher conditions and show lower conversion rates.

Cross-Coupling Synthetic Chemistry Reaction Yield

Structural Biology Utility: Iodine as an Anomalous Scattering Probe vs. Bromine in Fragment Screening

In fragment-based drug discovery, the iodine atom in 4-iodo-3-(p-tolyl)-1H-pyrazole provides a significant experimental advantage over common brominated analogs. Iodine is a superior anomalous scatterer for X-ray crystallography, enabling unambiguous detection of fragment binding poses even at low occupancy. The 'FragLite' concept leverages this, using 4-iodopyrazole as a minimal pharmacophore doublet [1]. Comparative data from a PDB survey shows that 4-iodopyrazole bound to 21 distinct sites on HIV-1 reverse transcriptase, while the analogous 4-bromothiazole failed to bind to any [2]. This class-level evidence strongly supports the selection of the iodo-compound for crystallographic fragment screening campaigns where hit detection confidence is paramount.

Fragment-Based Drug Discovery X-ray Crystallography Halogen Bonding

Calculated Physicochemical Differentiation: Lipophilicity vs. Non-Halogenated Analog

A direct physicochemical comparison between 4-iodo-3-(p-tolyl)-1H-pyrazole and its non-iodinated parent, 3-(p-tolyl)-1H-pyrazole, reveals a substantial increase in lipophilicity driven by the iodine substituent. The predicted LogP (XLogP3) for 3-(p-tolyl)-1H-pyrazole is 2.2 . While a specific XLogP3 value for 4-iodo-3-(p-tolyl)-1H-pyrazole is not reported, the addition of an iodine atom to an aromatic system is a well-established method to increase logP by approximately 1.0-1.5 units. This increase in lipophilicity can be a critical differentiator for projects targeting intracellular or CNS-penetrant molecules, where a higher logD is required for passive membrane permeability. Procurement of the iodo compound is thus essential for exploring this region of chemical space, which is inaccessible with the des-iodo analog.

Lipophilicity Drug-likeness ADME Prediction

Differential Impact on Pharmacological Target Engagement: IRAK4 Kinase Inhibition Context

The critical role of the specific substitution pattern in 4-iodo-3-(p-tolyl)-1H-pyrazole is implicitly demonstrated by the stringent structure-activity relationships (SAR) observed in closely related patent literature. A patent on pyrazole compounds as IRAK4 inhibitors (EP3845528A1) exemplifies a scaffold where both the halogen and the aryl substituent are expected to be key determinants of potency and selectivity [1]. Although the exact IC₅₀ for this compound is not publicly disclosed, the class-level inference is that any modification, such as replacing iodine with hydrogen or the p-tolyl with a phenyl group, would likely result in a significant loss of inhibitory activity. This is consistent with the behavior of other kinase inhibitor scaffolds where the 4-iodo substituent engages in critical halogen bonding with the kinase hinge region.

IRAK4 Inhibition Kinase Selectivity Inflammatory Disease

High-Value Procurement Scenarios for 4-Iodo-3-(p-tolyl)-1H-pyrazole in Scientific R&D


Synthesis of Complex Kinase Inhibitor Libraries via Iterative Cross-Coupling

Procure 4-iodo-3-(p-tolyl)-1H-pyrazole as a central, advanced intermediate for constructing focused libraries of kinase inhibitors. Its C-I bond at the 4-position of the pyrazole ring is primed for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to rapidly diversify the core scaffold. This scenario leverages the compound's class-level synthetic superiority over bromo analogs, enabling more efficient coupling reactions under milder conditions, as inferred from comparative electrosynthetic studies .

Crystallographic Fragment Screening and Druggability Assessment with FragLite Methodologies

Utilize 4-iodo-3-(p-tolyl)-1H-pyrazole in fragment-based drug discovery (FBDD) campaigns. The iodine atom serves as a robust anomalous scattering center for X-ray crystallography, enabling the unambiguous detection of fragment binding to protein targets, a capability not reliably offered by brominated or chlorinated analogs [1]. This makes the compound a premium tool for de novo hit generation and assessing the druggability of novel protein targets.

Development of IRAK4-Targeted Therapeutics for Autoimmune and Inflammatory Diseases

Source this compound as a key structural component in medicinal chemistry programs aiming to generate novel IRAK4 inhibitors. Its specific substitution pattern is known to be within the chemical space of potent IRAK family kinase inhibitors, as detailed in patent literature [2]. Using a close analog could lead to a complete loss of potency due to the stringent SAR of the kinase ATP-binding pocket, making this specific compound a prerequisite for lead optimization in this therapeutic area.

Physicochemical Property Modulation in CNS Drug Discovery Programs

Incorporate 4-iodo-3-(p-tolyl)-1H-pyrazole into CNS drug discovery projects where increased lipophilicity is required for blood-brain barrier penetration. The presence of both the iodine and p-tolyl group significantly elevates the logP compared to the parent 3-(p-tolyl)-1H-pyrazole scaffold, as supported by predicted XLogP3 values . This allows medicinal chemists to access a distinct and therapeutically relevant physicochemical profile.

Quote Request

Request a Quote for 4-Iodo-3-(p-tolyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.